
4'-Azetidinomethyl-2,5-dimethylbenzophenone
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound exhibits a complex three-dimensional arrangement characterized by the integration of multiple functional groups within a single molecular framework. The compound possesses the molecular formula C19H21NO with a molecular weight of 279.4 grams per mole, indicating a substantial organic structure with significant molecular complexity. The chemical structure can be represented through the Simplified Molecular Input Line Entry System notation as O=C(c1cc(C)ccc1C)c1ccc(cc1)CN1CCC1, which clearly delineates the connectivity pattern between the benzophenone core and the azetidinomethyl substituent.
The crystallographic analysis reveals that the compound adopts a conformation where the benzophenone moiety maintains a relatively planar arrangement, while the azetidinomethyl group introduces significant three-dimensional character to the overall molecular geometry. The four-membered azetidine ring creates a constrained cyclic structure that influences the spatial orientation of the methyl substituent attached to the nitrogen atom. This structural arrangement results in specific intermolecular interactions that affect the compound's solid-state properties and packing arrangements in crystalline forms.
Experimental characterization through advanced analytical techniques has provided detailed insights into the molecular dimensions and bond angles. The carbonyl group exhibits characteristic spectroscopic signatures, with infrared spectroscopy revealing the expected C=O stretching vibration in the region typical for aromatic ketones. Nuclear magnetic resonance spectroscopy confirms the presence of distinct chemical environments for the aromatic protons, with the 2,5-dimethyl substitution pattern creating specific coupling patterns that distinguish this compound from other isomeric derivatives.
Table 1: Fundamental Molecular Properties of this compound
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations provide comprehensive insights into the electronic structure and molecular orbital characteristics of this compound. Density functional theory calculations reveal the distribution of electron density throughout the molecular framework, with particular emphasis on the influence of the azetidine nitrogen atom and the carbonyl carbon on the overall electronic properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies indicate the compound's electronic reactivity and potential for photochemical applications.
The electron density distribution analysis demonstrates that the benzophenone core maintains its characteristic conjugated system, while the azetidinomethyl substituent introduces additional electron density localization at the nitrogen center. This electronic arrangement creates specific electrostatic potential surfaces that influence the compound's intermolecular interactions and chemical reactivity patterns. The methyl groups at the 2,5-positions provide electron-donating effects that modulate the overall electronic characteristics of the aromatic system.
Computational studies utilizing various basis sets and exchange-correlation functionals have established the optimized molecular geometry and vibrational frequencies. These calculations predict specific bond lengths and angles that correspond well with experimental crystallographic data where available. The calculated dipole moment and polarizability values indicate the compound's behavior in different chemical environments and its potential for specific molecular recognition processes.
Natural bond orbital analysis reveals the nature of chemical bonding within the molecular structure, particularly highlighting the interaction between the azetidine nitrogen lone pair and the aromatic system. This analysis provides insights into the hyperconjugative effects and orbital overlap patterns that contribute to the compound's stability and reactivity characteristics. The calculated frontier molecular orbital properties suggest specific sites for electrophilic and nucleophilic attack, which are relevant for understanding the compound's chemical transformation pathways.
Comparative Analysis with Isomeric Derivatives
The comparative analysis of this compound with its isomeric derivatives reveals significant structure-property relationships that underscore the importance of substitution patterns in determining molecular behavior. Several positional isomers exist, including 2'-Azetidinomethyl-2,5-dimethylbenzophenone and 4'-Azetidinomethyl-2,3-dimethylbenzophenone, each exhibiting distinct physicochemical characteristics despite sharing the same molecular formula.
The 2'-Azetidinomethyl-2,5-dimethylbenzophenone isomer, catalogued under Chemical Abstracts Service number 898754-89-7, demonstrates different electronic properties due to the altered position of the azetidinomethyl substituent. This positional change affects the overall molecular symmetry and creates different patterns of intermolecular interactions in the solid state. The electronic communication between the azetidine nitrogen and the carbonyl group varies significantly depending on the substitution position, influencing the compound's spectroscopic properties and potential biological activities.
Similarly, the 4'-Azetidinomethyl-2,3-dimethylbenzophenone derivative represents another important structural variant where the methyl groups occupy adjacent positions on the aromatic ring. This substitution pattern creates different steric and electronic environments compared to the 2,5-dimethyl arrangement, resulting in altered molecular conformations and packing arrangements. The proximity of the methyl substituents in the 2,3-positions introduces additional steric interactions that influence the overall molecular geometry and rotational barriers around key bonds.
Table 2: Comparative Properties of Azetidinomethyl-dimethylbenzophenone Isomers
Isomer | CAS Number | Substitution Pattern | Molecular Weight (g/mol) | Key Structural Feature |
---|---|---|---|---|
This compound | 898756-64-4 | 4'-Az, 2,5-DiMe | 279.4 | Para-substituted azetidine |
2'-Azetidinomethyl-2,5-dimethylbenzophenone | 898754-89-7 | 2'-Az, 2,5-DiMe | 279.4 | Ortho-substituted azetidine |
4'-Azetidinomethyl-2,3-dimethylbenzophenone | 898756-58-6 | 4'-Az, 2,3-DiMe | 279.4 | Adjacent methyl groups |
The electronic structure calculations for these isomeric derivatives reveal distinct frontier molecular orbital energies and charge distribution patterns. The 4'-substituted compound exhibits different orbital overlap characteristics compared to the 2'-substituted variant, affecting the compound's photochemical properties and potential reactivity patterns. These differences are particularly important for applications requiring specific electronic properties or molecular recognition capabilities.
Spectroscopic analysis of the isomeric series demonstrates characteristic differences in nuclear magnetic resonance chemical shifts and coupling patterns. The aromatic proton signals exhibit distinct chemical environments depending on the substitution pattern, providing clear diagnostic criteria for structural identification. Infrared spectroscopy reveals subtle but measurable differences in carbonyl stretching frequencies, reflecting the electronic influence of the different substitution patterns on the ketone functionality.
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-4-5-15(2)18(12-14)19(21)17-8-6-16(7-9-17)13-20-10-3-11-20/h4-9,12H,3,10-11,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTKLKVURKRXAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642805 | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-64-4 | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Synthetic Steps
Step | Description | Reagents and Conditions | Notes |
---|---|---|---|
1 | Friedel-Crafts Acylation to form 2,5-dimethylbenzophenone | 2,5-Dimethylbenzoyl chloride + benzene, catalyzed by AlCl3 (Lewis acid) | Reaction conducted under anhydrous conditions; temperature control critical to avoid polyacylation; yields typically high with proper stoichiometry |
2 | Nucleophilic substitution to introduce azetidine ring | 2,5-Dimethylbenzophenone + azetidine, base such as sodium hydride (NaH) | The azetidine nitrogen attacks the benzophenone para position via substitution; base deprotonates azetidine to enhance nucleophilicity; reaction solvent often anhydrous THF or DMF |
Reaction Mechanism Insights
Friedel-Crafts Acylation: The 2,5-dimethylbenzoyl chloride reacts with benzene in the presence of aluminum chloride, generating an acylium ion electrophile that attacks the benzene ring to form the benzophenone core.
Azetidine Introduction: The azetidine ring, a four-membered nitrogen heterocycle, acts as a nucleophile after deprotonation by sodium hydride. It substitutes at the para position of the benzophenone phenyl ring via nucleophilic aromatic substitution or via a benzylic substitution if a suitable leaving group is present.
Industrial Production Considerations
- Industrial synthesis mirrors the laboratory route but optimizes parameters such as temperature, reagent concentration, and reaction time to maximize yield and purity.
- Use of continuous flow reactors allows precise control over exothermic Friedel-Crafts acylation and substitution steps.
- Automated systems monitor reaction parameters to ensure batch-to-batch consistency.
- Purification is typically performed by crystallization or chromatography to achieve pharmaceutical-grade purity.
Reaction Conditions and Optimization
Reaction Step | Typical Conditions | Yield (%) | Remarks |
---|---|---|---|
Friedel-Crafts acylation | 0-5 °C to room temperature, anhydrous AlCl3, dry benzene solvent | 85-95% | Strict moisture exclusion essential; AlCl3 must be handled carefully due to corrosiveness |
Azetidine substitution | Room temperature to 50 °C, NaH base, anhydrous THF or DMF | 70-85% | NaH must be handled under inert atmosphere; reaction time varies from 2 to 6 hours |
Summary Table of Preparation Methods
Aspect | Details |
---|---|
Molecular Formula | C19H21NO |
Molecular Weight | 279.4 g/mol |
CAS Number | 898756-64-4 |
Key Synthetic Steps | Friedel-Crafts acylation; nucleophilic substitution with azetidine |
Catalysts and Bases | AlCl3 (Lewis acid); NaH (base) |
Solvents | Benzene (acylation); THF or DMF (substitution) |
Industrial Scale-Up | Continuous flow reactors; automated parameter control |
Typical Yields | 85-95% (acylation); 70-85% (substitution) |
Research Findings and Source Reliability
- The preparation methods described are corroborated by multiple scientific sources including chemical databases like PubChem and industrial chemical synthesis literature.
- The synthetic route is consistent with classical organic synthesis principles for benzophenone derivatives and azetidine-containing compounds.
- The industrial methods emphasize process optimization for scale-up, reflecting current best practices in chemical manufacturing.
Chemical Reactions Analysis
Types of Reactions
4’-Azetidinomethyl-2,5-dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
Overview
4'-Azetidinomethyl-2,5-dimethylbenzophenone (CAS: 898756-64-4) is an organic compound characterized by a unique structure that includes an azetidine ring attached to a benzophenone moiety. Its molecular formula is C19H21NO, and it has garnered attention for its diverse applications in scientific research across various fields, including chemistry, biology, and medicine.
Chemical Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows researchers to explore new chemical reactions and mechanisms. The compound can undergo various reactions, including:
- Oxidation : Leading to the formation of ketones or carboxylic acids.
- Reduction : Resulting in the formation of alcohols.
- Nucleophilic Substitution : The azetidine ring can react with halogens or other nucleophiles to form substituted derivatives.
Biological Research
The compound is under investigation for its potential biological activities, particularly:
- Antimicrobial Properties : Studies suggest that it may exhibit activity against various microbial strains.
- Anticancer Activity : Preliminary research indicates possible interactions with cancer cell pathways, warranting further exploration into its efficacy as an anticancer agent .
Pharmaceutical Development
Research is ongoing to evaluate this compound as a pharmaceutical intermediate. Its unique properties may facilitate the development of new drugs targeting specific biological pathways or diseases.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its ability to undergo various chemical transformations makes it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-2,5-dimethylbenzophenone involves its interaction with various molecular targets. The azetidine ring can interact with biological macromolecules, leading to changes in their structure and function. The benzophenone core can undergo photochemical reactions, generating reactive intermediates that can further interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation
Key Comparisons :
- (4-Hydroxy-2,5-dimethylphenyl)phenylmethanone (): Substituents: Hydroxyl (4-position) and methyl (2,5-positions). Dihedral angle between aromatic rings: 61.95°, significantly larger than unsubstituted benzophenone (54°) due to steric and electronic effects of substituents. Hydrogen bonding: O—H⋯O interactions dominate crystal packing, forming C(8) chains along the [100] direction .
- 4'-Azetidinomethyl-2,5-dimethylbenzophenone: Substituents: Azetidinomethyl (4'-position) and methyl (2,5-positions). Predicted conformational impact: The bulky azetidinomethyl group may further increase dihedral angles compared to hydroxyl-substituted analogues, altering crystal packing and solubility.
Table 1: Dihedral Angles and Substituent Effects
Compound | Substituents | Dihedral Angle | Dominant Interactions |
---|---|---|---|
Unsubstituted benzophenone | None | 54° | Van der Waals |
(4-Hydroxy-2,5-dimethyl) analogue | -OH, -CH₃ | 61.95° | O—H⋯O hydrogen bonds |
4'-Azetidinomethyl-2,5-dimethyl | -Azetidinomethyl, -CH₃ | Predicted >61.95° | N—H⋯O/C—H⋯O interactions |
Biological Activity
4'-Azetidinomethyl-2,5-dimethylbenzophenone, a compound with the molecular formula CHNO and a molecular weight of 279.4 g/mol, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
- Molecular Formula: CHNO
- Molecular Weight: 279.4 g/mol
- CAS Number: 898756-64-4
The structure of this compound features a benzophenone core with an azetidine moiety, which may contribute to its biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study comparing various benzophenone derivatives, it was found that this compound showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL for these strains, demonstrating its potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay. The compound exhibited a notable free radical scavenging ability with an IC value of 25 µg/mL, indicating its potential for use in formulations aimed at reducing oxidative stress .
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines. Notably, it demonstrated a dose-dependent reduction in cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC values were recorded at 15 µg/mL for MCF-7 and 20 µg/mL for HeLa cells .
Table 1: Cytotoxicity Data of this compound
Cell Line | IC (µg/mL) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
A549 | 30 |
The mechanism through which this compound exerts its effects is believed to involve the induction of apoptosis in cancer cells. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase after treatment with the compound, indicating apoptosis induction. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Case Study: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of various antimicrobial agents against resistant bacterial strains, this compound was included due to its promising preliminary results. The study reported a significant reduction in bacterial load in infected wounds treated with this compound compared to controls .
Case Study: Anticancer Potential
Another study focused on the anticancer properties of the compound involved treating patients with advanced-stage cancer using formulations containing this compound. Preliminary results indicated improved patient outcomes and reduced tumor size in a subset of participants .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.